molecular formula C6H10O2 B043900 3-Hexyne-2,5-diol CAS No. 3031-66-1

3-Hexyne-2,5-diol

Cat. No.: B043900
CAS No.: 3031-66-1
M. Wt: 114.14 g/mol
InChI Key: KDOWHHULNTXTNS-UHFFFAOYSA-N
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Description

3-Hexyne-2,5-diol: is an organic compound with the molecular formula C6H10O2 . It is an acetylenic diol, meaning it contains both hydroxyl groups and a carbon-carbon triple bond. This compound is known for its use as an intermediate in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

3-Hexyne-2,5-diol (HD) is an acetylenic alcohol primarily used as an intermediate in the synthesis of aroma chemicals . It also serves as a corrosion inhibitor . Therefore, its primary targets are the biochemical pathways involved in aroma production and metal corrosion.

Pharmacokinetics

Its physical properties, such as a melting range of 20 -70 °c and a boiling temperature at 230 °c , suggest that it is a relatively stable compound under normal conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect its physical state and reactivity . Additionally, the presence of other chemicals in the environment can influence its effectiveness as a corrosion inhibitor or its role in aroma chemical synthesis.

Biochemical Analysis

. .

Cellular Effects

Given its role as an intermediate in the synthesis of aroma chemicals and corrosion inhibitors , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

It has been reported that 3-Hexyne-2,5-diol has a melting range of 20 -70 °C and a boiling temperature of 230 °C . This suggests that it is stable under normal laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexyne-2,5-diol can be synthesized through several methods. One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst. The reaction typically occurs in an autoclave under controlled temperature and pressure conditions. For example, acetylene and acetaldehyde can be reacted in the presence of an aluminum oxide-supported catalyst at temperatures ranging from 30 to 100 degrees Celsius and pressures of 0.5 to 1.5 MPa .

Industrial Production Methods: The industrial production of this compound often employs the Reppe ethynylation method. This method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst to produce the desired diol. The process is known for its high yield and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyne-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The triple bond can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.

Major Products Formed:

Scientific Research Applications

3-Hexyne-2,5-diol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    2-Butyne-1,4-diol: Another acetylenic diol with similar reactivity but different structural properties.

    2,5-Dimethyl-2,5-hexanediol: A diol with similar hydroxyl functionality but lacking the triple bond.

Uniqueness: 3-Hexyne-2,5-diol is unique due to its combination of hydroxyl groups and a carbon-carbon triple bond, which provides distinct reactivity and versatility in chemical synthesis compared to other diols .

Properties

IUPAC Name

hex-3-yne-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWHHULNTXTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044910
Record name Hex-3-yne-2,5-diol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Hexyne-2,5-diol
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CAS No.

3031-66-1
Record name 3-Hexyne-2,5-diol
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Record name Hex-3-yne-2,5-diol
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Record name 3-HEXYNE-2,5-DIOL
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Record name 3-Hexyne-2,5-diol
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Record name Hex-3-yne-2,5-diol
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Record name Hex-3-yne-2,5-diol
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Record name HEX-3-YNE-2,5-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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